

Data Presentation: Quantitative Comparison of Lobeline and Lobelane at the Dopamine Transporter

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Compound of Interest					
Compound Name:	Lobeline hydrochloride				
Cat. No.:	B7805004	Get Quote			

The following tables summarize the key quantitative data from various in vitro studies, comparing the effects of lobeline and lobelane on the dopamine transporter and, for context, the vesicular monoamine transporter 2 (VMAT2), another critical target for these compounds.

Table 1: Inhibition of Dopamine Transporter (DAT) Function

Compound	Parameter	Value	Species/Tissue	Reference
Lobeline	Ki (Inhibition of [3H]DA uptake)	31.6 μΜ	Rat Striatal Synaptosomes	[1]
IC50 (Inhibition of [3H]DA uptake)	80 μΜ	Rat Striatal Synaptosomes	[1][2]	
Imax (Inhibition of [3H]DA uptake)	80.7%	Rat Striatal Synaptosomes	[1]	
Lobelane	Ki (Inhibition of [3H]DA uptake)	1.57 μΜ	Rat Striatal Synaptosomes	[1]
lmax (Inhibition of [3H]DA uptake)	>95%	Rat Striatal Synaptosomes	[1]	



Table 2: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2) Function

Compound	Parameter	Value	Species/Tissue	Reference
Lobeline	Ki ([3H]DTBZ binding)	2.04 μΜ	Rat Whole Brain Vesicle Membranes	[1]
Ki (Inhibition of [3H]DA uptake)	0.47 μΜ	Rat Striatal Synaptic Vesicles	[1]	
IC50 ([3H]DTBZ binding)	0.90 μΜ	Rat Striatal Vesicle Membranes	[3]	_
IC50 (Inhibition of [3H]DA uptake)	0.88 μΜ	Rat Striatal Vesicles	[2][3][4]	_
Lobelane	Ki ([3H]DTBZ binding)	0.97 μΜ	Rat Whole Brain Vesicle Membranes	[1]
Ki (Inhibition of [3H]DA uptake)	0.045 μΜ	Rat Striatal Synaptic Vesicles	[1][5]	

Table 3: Effects on Methamphetamine-Evoked Dopamine Overflow

Compound	Parameter	Value	Species/Tissue	Reference
Lobeline	IC50	0.42 μΜ	Not Specified	[1][5]
Imax	56.1%	Not Specified	[1][5]	
Lobelane	IC50	0.65 μΜ	Not Specified	[1][5]
Imax	73%	Not Specified	[1][5]	



Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures for studying interactions with dopamine transporters.

[3H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into presynaptic terminals.

- Tissue Preparation: Striata from male Sprague-Dawley rats are dissected and homogenized in ice-cold sucrose phosphate buffer. The homogenate is centrifuged, and the resulting pellet is resuspended to a final concentration of 10 mg/mL original wet weight.[6]
- Assay Procedure:
 - Assay tubes are prepared containing sucrose phosphate buffer.
 - Various concentrations of the test compounds (lobeline or lobelane) are added to the tubes.
 - The reaction is initiated by adding the synaptosomal preparation.
 - [3H]Dopamine is added, and the mixture is incubated.
 - The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
 - The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up by the synaptosomes, is measured using a scintillation counter.
- Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor like cocaine (100 μM).[6] The concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake (IC50) is calculated. Ki values can be derived from the IC50 values using the Cheng-Prusoff equation.



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[3H]Dopamine Uptake Inhibition Assay in Synaptic Vesicles

This assay assesses the interaction of compounds with VMAT2.

- Vesicle Preparation: Synaptic vesicles are prepared from rat striatum through a series of homogenization and centrifugation steps to isolate the vesicular fraction.
- Assay Procedure:
 - Vesicular preparations are incubated with varying concentrations of lobeline or lobelane.
 - [3H]Dopamine is added to initiate the uptake process.
 - After a defined incubation period, the uptake is stopped, and the vesicles are separated from the medium.
 - The amount of radioactivity within the vesicles is quantified.
- Data Analysis: The potency of the compounds to inhibit vesicular dopamine uptake is determined by calculating IC50 and Ki values.[1]

[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay

This radioligand binding assay is used to determine the affinity of compounds for the VMAT2.

- Membrane Preparation: Vesicle membranes are prepared from rat brain tissue.
- Binding Assay:
 - The membranes are incubated with a fixed concentration of [3H]DTBZ and varying concentrations of the competitor compounds (lobeline or lobelane).
 - The mixture is incubated to allow binding to reach equilibrium.
 - The bound and free radioligand are separated by filtration.
 - The radioactivity of the bound ligand is measured.

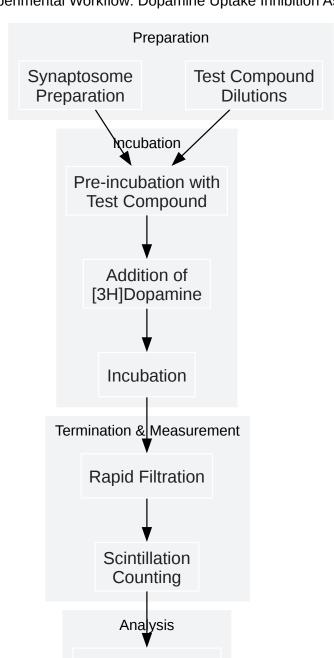


• Data Analysis: The inhibition of [3H]DTBZ binding by the test compounds is used to calculate their inhibitory constants (Ki), which reflect their binding affinity for VMAT2.[3]

Visualizations

The following diagrams illustrate the experimental workflow for a dopamine uptake inhibition assay and the proposed mechanism of action for lobeline and lobelane at the presynaptic dopamine terminal.





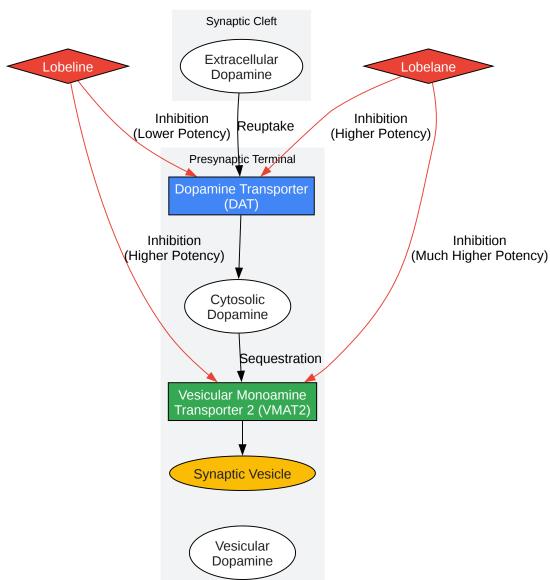
Experimental Workflow: Dopamine Uptake Inhibition Assay

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Calculate IC50/Ki

Caption: Workflow for a typical in vitro dopamine uptake inhibition assay.





Proposed Mechanism of Lobeline and Lobelane at the Dopamine Terminal

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Caption: Interaction of lobeline and lobelane with DAT and VMAT2.



Concluding Summary

The data presented clearly indicates that while both lobeline and its metabolite lobelane interact with the dopamine transporter, lobelane exhibits significantly greater potency as a DAT inhibitor.[1] Specifically, lobelane is approximately 20-fold more potent than lobeline at inhibiting dopamine uptake via DAT.[1]

Furthermore, both compounds demonstrate a higher affinity for the vesicular monoamine transporter 2 (VMAT2) compared to DAT.[1][5] Lobeline and lobelane are 67- and 35-fold more potent, respectively, at inhibiting VMAT2 function compared to DAT function.[1][5] This suggests that the primary mechanism of action for these compounds in modulating dopaminergic neurotransmission may be through their effects on VMAT2, which is responsible for packaging dopamine into synaptic vesicles.

In studies examining their effects on methamphetamine-induced dopamine release, both compounds act as inhibitors. Lobelane, however, demonstrates a greater maximal effect in reducing dopamine overflow compared to lobeline, further highlighting its potent activity within the presynaptic terminal.[1][5] The structural modification from lobeline to lobelane, which involves the removal of functional groups, leads to this enhanced potency at both DAT and VMAT2.[1] These findings underscore the potential of lobelane and its analogs as lead compounds for the development of therapeutics targeting dopamine dysregulation.

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